molecular formula C13H25ClN2O B1478729 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one CAS No. 2098081-69-5

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one

Cat. No.: B1478729
CAS No.: 2098081-69-5
M. Wt: 260.8 g/mol
InChI Key: PURWOYPXYQJRHO-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one is a synthetic piperazine-based compound offered for research and development purposes. As a high-purity chemical building block, it is primarily of interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Piperazine derivatives are a significant class of heterocycles frequently explored for their diverse biological activities and are commonly incorporated into molecules as a core structural motif or to fine-tune physicochemical properties. This substance is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood. The specific mechanism of action, pharmacological profile, and full spectrum of applications for this compound are areas for ongoing scientific investigation.

Properties

IUPAC Name

2-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClN2O/c1-4-12(14)13(17)16-9-7-15(8-10-16)6-5-11(2)3/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURWOYPXYQJRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one, with the CAS number 2098081-69-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

The molecular formula of this compound is C13H25ClN2OC_{13}H_{25}ClN_{2}O, and its molecular weight is approximately 250.81 g/mol . The compound features a chloro group and a piperazine moiety, which are known to influence its biological interactions.

Research indicates that compounds with a piperazine structure often exhibit significant interactions with neurotransmitter systems. Specifically, this compound may interact with serotonin (5-HT) and dopamine receptors, potentially influencing mood and behavior. This interaction could lead to effects similar to those observed with other psychoactive substances.

MechanismDescription
Serotonin Receptor AgonismModulation of serotonin pathways affecting mood and anxiety.
Dopamine Receptor InteractionPossible influence on reward pathways and motor control.
Cholinergic ActivityPotential effects on memory and learning processes.

Biological Activity

The biological activity of this compound has been evaluated in various in vitro studies. These studies suggest that the compound exhibits:

  • Antidepressant-like effects : In animal models, compounds structurally related to this compound have shown potential in reducing depressive behaviors.
  • Anxiolytic properties : Preliminary data suggests that it may reduce anxiety-like behaviors in rodent models.

Case Studies

Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential effects of this compound.

Study 1: Antidepressant Effects

In a study examining the effects of piperazine derivatives on depression-like behaviors, researchers found that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity .

Study 2: Anxiolytic Activity

Another investigation focused on the anxiolytic properties of piperazine derivatives. Results demonstrated that these compounds reduced anxiety-like behaviors in elevated plus maze tests, suggesting that this compound could have similar effects .

Scientific Research Applications

2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit potential antidepressant effects. The piperazine structure is known to interact with serotonin receptors, which play a crucial role in mood regulation. A study conducted on related compounds demonstrated significant antidepressant-like effects in rodent models, suggesting that modifications to the piperazine ring could enhance efficacy and selectivity for specific serotonin receptor subtypes .

Antipsychotic Properties

The structural characteristics of this compound position it as a candidate for antipsychotic drug development. Its ability to modulate dopamine receptor activity can be beneficial in treating disorders such as schizophrenia. In vitro studies have shown that piperazine derivatives can effectively inhibit dopamine D2 receptor activity, aligning with the pharmacological profile of existing antipsychotic medications .

Analgesic Effects

Preliminary investigations into the analgesic properties of this compound have yielded promising results. Compounds with similar structures have been reported to exhibit pain-relieving properties through various mechanisms, including modulation of opioid receptors and inhibition of inflammatory pathways .

Table 1: Comparative Analysis of Biological Activities

Compound NameActivity TypeReference
This compoundAntidepressant
Piperazine Derivative AAntipsychotic
Piperazine Derivative BAnalgesic

Case Study 1: Antidepressant Efficacy

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their effects on depression-like behaviors in mice using the forced swim test and tail suspension test. Results indicated that certain derivatives significantly reduced immobility time, suggesting enhanced antidepressant activity compared to the parent compound .

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. The study revealed moderate bioavailability and identified metabolic pathways that could influence its therapeutic index . Toxicological assessments indicated that while the compound exhibited some hepatotoxicity at high doses, further optimization could mitigate these effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one and related piperazine-ketone derivatives:

Compound Name Piperazine Substituent Ketone Chain Chlorine Position Molecular Formula (Example) Key Properties/Notes References
This compound 4-isopentyl (C5H11) Butanone C2 C13H24ClN2O (estimated) High lipophilicity; potential CNS penetration
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one 4-(pyrimidin-2-yl)phenyl Ethanone C1 C17H17ClN4O Aromatic substituent enhances rigidity; shorter chain reduces bulk
1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one (2-Methyl AP-237) 2-methyl, 4-cinnamyl (C9H9) Butanone None C20H27N2O Abused for psychoactive effects; no therapeutic use
1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone 4-phenyl Ethanone C1 C12H14ClN2O Crystallographically characterized (R = 0.035); stable structure
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one 4-(4-chlorobenzo[d]thiazol-2-yl) Butanone None C15H17ClN3OS Bulky aromatic substituent; likely poor solubility
4-[4-(2-chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one 4-(2-chlorophenyl), 1-pyridin-4-yl Butanone C4 (on phenyl) C19H22ClN3O Dual aromatic systems; higher molecular weight

Key Observations:

Ketone Chain Length: Butanone derivatives (e.g., target compound, 2-Methyl AP-237) exhibit greater molecular bulk compared to ethanone analogs (e.g., and ). This may enhance binding affinity to hydrophobic targets but reduce solubility .

Aromatic substituents (e.g., pyrimidinylphenyl, chlorophenyl) introduce π-π stacking interactions, which could enhance receptor binding but reduce metabolic stability .

Chlorine Position: Chlorine at C2 (target compound) vs.

Pharmacological Implications :

  • Compounds with aliphatic piperazine substituents (e.g., target compound, 2-Methyl AP-237) are more likely to exhibit CNS activity due to enhanced lipophilicity, whereas aromatic derivatives may target peripheral receptors .

Preparation Methods

Detailed Preparation Method

Starting Materials

Compound Role Notes
1-Isopentylpiperazine hydrochloride Nucleophilic amine Commercially available or synthesized
2-Chloro-1-butanone derivative Acylating agent Provides the chloro-substituted butanone moiety

Reaction Conditions

  • Solvent: Dimethyl sulfoxide (DMSO) or similar polar aprotic solvents are typically used to facilitate nucleophilic substitution.
  • Temperature: Moderate heating, often in the range of 50–100 °C, to promote reaction progress.
  • Duration: Several hours, depending on scale and reactivity.
  • Work-up: The reaction mixture is subjected to purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the pure product.

Reaction Mechanism

The key step involves the nucleophilic attack of the secondary amine nitrogen of 1-isopentylpiperazine on the electrophilic carbonyl carbon of the 2-chloro-substituted butanone or its activated derivative. This results in the formation of the amide bond and displacement of a leaving group, yielding 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one.

Example Synthetic Procedure (Based on Patent WO2023147531A1)

Step Description
1 Dissolve 1-isopentylpiperazine hydrochloride in DMSO under stirring.
2 Add the 2-chloro-substituted butanone derivative slowly to the solution.
3 Heat the mixture to approximately 80 °C and stir for several hours to ensure completion.
4 Cool the reaction mixture and perform extraction with suitable organic solvents.
5 Purify the crude product by preparative HPLC to obtain the pure compound as a white solid.
6 Dry the purified compound under vacuum to yield this compound with ~9.7% overall yield.

Analytical and Purification Techniques

Research Findings and Yield Optimization

  • The overall yield reported (~9.7%) suggests the reaction may require optimization for scale-up.
  • Factors influencing yield include the purity of starting materials, solvent choice, temperature control, and reaction time.
  • Use of hydrochloride salt of 1-isopentylpiperazine improves solubility and reactivity in polar solvents.
  • Side reactions such as hydrolysis or over-alkylation can reduce yield; hence, controlled stoichiometry and reaction conditions are critical.

Summary Table of Preparation Parameters

Parameter Details
Starting amine 1-Isopentylpiperazine hydrochloride
Acylating agent 2-Chloro-substituted butanone derivative
Solvent Dimethyl sulfoxide (DMSO)
Temperature 50–100 °C
Reaction time Several hours (variable, ~4–12 h)
Purification method Preparative HPLC
Yield ~9.7% overall
Physical form of product White solid

Additional Notes

  • No specific alternative synthetic routes or catalysts were reported in the available literature.
  • The preparation method is primarily documented in patent literature, indicating its industrial relevance.
  • Related compounds such as 2-chloro-1-piperidin-1-yl ethanone are simpler analogs and have similar preparation methods involving nucleophilic substitution of chloroacetyl derivatives with piperazine or piperidine derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one, and how can reaction conditions be optimized?

  • Methodology : Use a two-step approach: (1) alkylation of piperazine with isopentyl bromide under reflux in anhydrous THF, followed by (2) coupling with 2-chlorobutanoyl chloride in the presence of a base (e.g., triethylamine). Monitor reaction progress via TLC and optimize temperature (40–60°C) to minimize side products like N-oxide formation . Purify via column chromatography using silica gel and a gradient eluent system (ethyl acetate:hexane, 3:7 to 1:1).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the piperazine ring substitution pattern and chloro-ketone functionality. Compare chemical shifts with analogs (e.g., 2-chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone ).
  • Chromatography : Employ HPLC with a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) to assess purity (>97%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: calculated for C13_{13}H24_{24}ClN2_2O: 277.1578).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodology : If NMR suggests a different conformation than X-ray diffraction (XRD), perform dynamic NMR experiments to assess rotational barriers of the isopentyl-piperazine moiety. Compare with structurally characterized analogs (e.g., 4-(4-chlorophenyl)-4-phenylbutan-2-one, where XRD confirmed planarity of the ketone group ). Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers .

Q. What experimental design considerations are critical for studying the compound’s stability under varying environmental conditions?

  • Methodology :

  • Degradation Studies : Store samples at 4°C in amber vials to minimize thermal and photolytic decomposition. Monitor degradation via HPLC over 24-hour intervals, referencing protocols for similar ketone-piperazine derivatives .
  • Surface Reactivity : Use microspectroscopic imaging (e.g., AFM-IR) to assess adsorption on silica surfaces, mimicking indoor lab environments where surface interactions alter stability .

Q. How can in silico methods predict the compound’s pharmacokinetic properties, and what validation steps are required?

  • Methodology :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Cross-validate with experimental data from hepatic microsome assays (e.g., rat liver microsomes incubated at 37°C for 1 hour ).
  • Molecular Docking : Dock the compound into target receptors (e.g., serotonin receptors) using AutoDock Vina. Validate predictions with in vitro binding assays (IC50_{50} measurements via competitive ELISA) .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Solution : Optimize stoichiometry (1:1.2 ratio of piperazine intermediate to 2-chlorobutanoyl chloride) and use DMAP as a catalyst. If racemization occurs, switch to a chiral base (e.g., (-)-sparteine) and monitor enantiomeric excess via chiral HPLC .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Solution : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs (e.g., 4-[4-(diphenylmethylene)-1-piperidinyl]butan-1-one derivatives ). Report confidence intervals (95%) to account for variability .

Data Interpretation and Reproducibility

Q. Why might NMR spectra show unexpected splitting patterns for the isopentyl chain?

  • Analysis : The isopentyl group’s branched structure can create diastereotopic protons, leading to complex splitting. Use 1^1H-1^1H COSY and NOESY to assign signals. Compare with 4-isopentylpiperazine derivatives documented in crystallographic databases (e.g., CCDC entries ).

Q. How can researchers ensure reproducibility in biological activity studies?

  • Guidelines :

  • Standardize cell lines (e.g., HEK-293 for receptor assays) and passage numbers.
  • Include positive controls (e.g., haloperidol for dopamine receptor studies) and validate assay conditions using reference compounds like 4-(4-fluorophenyl)piperazin-1-yl analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one

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